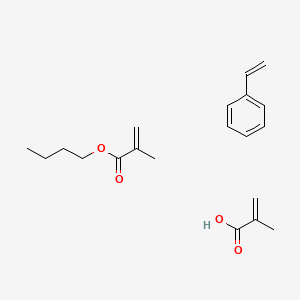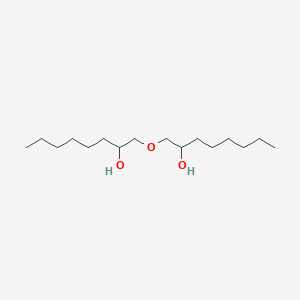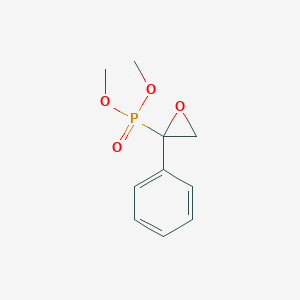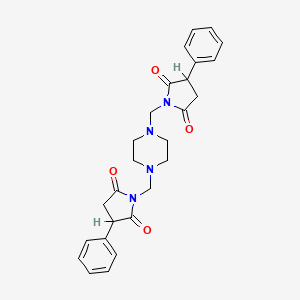
2,2',3,3',5,5',6,6'-Octachloro-4,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is a highly chlorinated derivative of bipyridine. This compound is characterized by the presence of eight chlorine atoms attached to the bipyridine core. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine typically involves the chlorination of bipyridine derivatives. One common method is the direct chlorination of 4,4’-bipyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where bipyridine is continuously fed into a reactor along with chlorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: Less chlorinated bipyridine derivatives.
Oxidation: Compounds with higher oxidation states, potentially forming bipyridine N-oxides.
Aplicaciones Científicas De Investigación
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its stability and resistance to degradation.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated bipyridines.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine involves its interaction with various molecular targets. The chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity to different targets. The pathways involved may include disruption of cellular processes and interference with enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: Another highly chlorinated compound with similar stability and resistance to degradation.
2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl: Differing in the position of chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly resistant to degradation, making it a valuable compound for long-term studies and applications.
Propiedades
Número CAS |
18725-60-5 |
|---|---|
Fórmula molecular |
C10Cl8N2 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-(2,3,5,6-tetrachloropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10Cl8N2/c11-3-1(4(12)8(16)19-7(3)15)2-5(13)9(17)20-10(18)6(2)14 |
Clave InChI |
OGCGGUYZEXYVDL-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


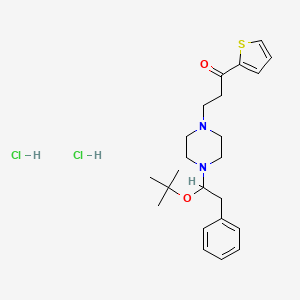


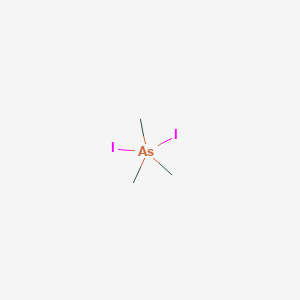
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
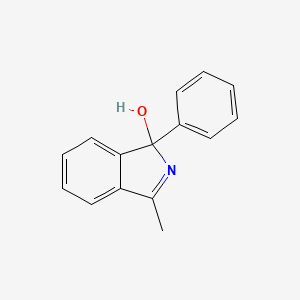

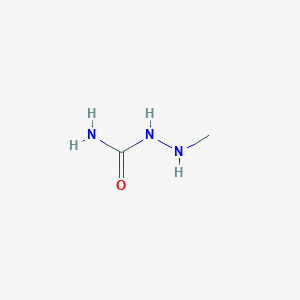
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

